molecular formula C8H22O6Si2 B097841 1,2-Bis(trimethoxysilyl)ethane CAS No. 18406-41-2

1,2-Bis(trimethoxysilyl)ethane

Cat. No.: B097841
CAS No.: 18406-41-2
M. Wt: 270.43 g/mol
InChI Key: JCGDCINCKDQXDX-UHFFFAOYSA-N
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Description

1,2-Bis(trimethoxysilyl)ethane (BTME), with the molecular formula C₈H₂₂O₆Si₂ and CAS number 18406-41-2, is a bifunctional organosilicon compound featuring two trimethoxysilyl groups connected by an ethylene bridge. It is a colorless to pale yellow liquid with a density of 1.073 g/cm³, boiling point of 248°C, and flash point of 66.7°C . BTME is widely utilized in materials science for synthesizing porous organosilicate glass films, hybrid catalysts, and surface modifiers due to its ability to enhance hydrolytic stability, tune surface polarity, and improve dielectric properties .

Preparation Methods

Hydrosilylation-Based Synthesis

Hydrosilylation of ethyne with trimethoxysilane represents a classical route, though it faces limitations in regioselectivity and byproduct formation. The reaction typically employs platinum catalysts (e.g., Karstedt’s catalyst) at 60–100°C, producing a mixture of 1,2-bis(trimethoxysilyl)ethane and vinyltrimethoxysilane .

Key Reaction:

2HSi(OCH₃)₃+HC≡CHPt(CH₃O)₃Si–CH₂–CH₂–Si(OCH₃)₃+(CH₃O)₃Si–CH=CH₂2 \, \text{HSi(OCH₃)₃} + \text{HC≡CH} \xrightarrow{\text{Pt}} \text{(CH₃O)₃Si–CH₂–CH₂–Si(OCH₃)₃} + \text{(CH₃O)₃Si–CH=CH₂}

Yields rarely exceed 70% due to competing oligomerization and incomplete conversion . Recent advances utilize bulkier ligands on platinum to enhance selectivity, though scalability remains constrained by catalyst costs.

Chlorosilane Alkoxylation Method

This two-step process, detailed in patent EP2452943A1, begins with alkoxylation of 1,2-bis(trichlorosilyl)ethane (Cl₃Si–CH₂–CH₂–SiCl₃) followed by hydrogenation .

Step 1: Alkoxylation

Chlorosilane reacts with methanol in a 1:6 molar ratio under inert conditions, catalyzed by triethylamine:

Cl₃Si–CH₂–CH₂–SiCl₃+6CH₃OH(CH₃O)₃Si–CH₂–CH₂–Si(OCH₃)₃+6HCl\text{Cl₃Si–CH₂–CH₂–SiCl₃} + 6 \, \text{CH₃OH} \rightarrow \text{(CH₃O)₃Si–CH₂–CH₂–Si(OCH₃)₃} + 6 \, \text{HCl}

Excess methanol ensures complete substitution, with HCl removed via vacuum distillation .

Step 2: Hydrogenation

Residual unsaturated byproducts (e.g., 1,2-bis(trichlorosilyl)ethene) undergo catalytic hydrogenation using 5–10% Pd/C at 80°C and 5 bar H₂ pressure . This step achieves >95% purity, with yields exceeding 90% after distillation .

Table 1: Optimized Conditions for Chlorosilane Alkoxylation

ParameterValue
Temperature25–50°C
Methanol:Molar Ratio6:1
CatalystTriethylamine
Reaction Time12–24 h
Hydrogenation Pressure5 bar H₂

Sol-Gel Polycondensation Approaches

Hydrolytic polycondensation of this compound under acidic conditions produces crosslinked networks. A study by Polymer Journal synthesized free-standing films by copolymerizing 1,2-bis(triethoxysilyl)ethane with 3-mercaptopropyl(trimethoxy)silane (MTMS) in a 2:1 ratio, using HCl as a catalyst .

Procedure:

  • Hydrolysis: MTMS and 1,2-bis(triethoxysilyl)ethane are stirred in ethanol/water (pH 2–3) at 25°C for 24 h.

  • Polycondensation: The mixture is heated to 80°C for 96 h, forming a transparent gel .

  • Post-Treatment: Films are oxidized in 30% H₂O₂ to introduce sulfonyl groups, enhancing thermal stability (stable up to 150°C) .

This method prioritizes material properties over isolated yields, achieving 1.20 mmol/g sulfonyl content in films .

Catalytic Hydrogenation Techniques

Unsaturated intermediates from hydrosilylation or alkoxylation require hydrogenation to yield pure this compound. Pd/C (5–10 wt%) in ethanol at 80°C and 5 bar H₂ effectively saturates double bonds without Si–O cleavage .

Critical Factors:

  • Catalyst Loading: ≤0.1 wt% Pd ensures cost efficiency.

  • Solvent Choice: Ethanol balances polarity and H₂ solubility.

  • Byproduct Management: Ammonia neutralizes residual HCl, preventing siloxane bond hydrolysis .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Temperature (°C)Scalability
Hydrosilylation60–7085–9060–100Moderate
Chlorosilane Alkoxylation≥90≥9525–80High
Sol-Gel PolycondensationN/AN/A80–150Low

Chlorosilane alkoxylation emerges as the most industrially viable method due to high yields and mild conditions . Sol-gel routes, while less efficient, enable tailored material properties for niche applications .

Chemical Reactions Analysis

1,2-Bis(trimethoxysilyl)ethane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and various organic solvents. The major products formed from these reactions are typically siloxane-based materials with enhanced chemical and thermal stability .

Scientific Research Applications

Adhesion Promotion

BTME is widely recognized for its ability to enhance adhesion between dissimilar materials. It forms strong covalent bonds with hydroxyl groups on surfaces, making it effective in:

  • Coatings : Used in protective coatings for metals such as aluminum and steel to improve corrosion resistance .
  • Composites : Acts as a coupling agent in composite materials, enhancing mechanical properties and durability.

Surface Modification

The compound's trimethoxysilyl groups allow for the modification of surface properties, which is beneficial in:

  • Textiles : Improves water repellency and stain resistance .
  • Plastics : Enhances compatibility and adhesion between polymer matrices and fillers.

Mesoporous Materials

BTME is utilized in the synthesis of mesoporous organosilica materials through sol-gel processes. This application is important for:

  • Catalysis : Provides a support structure for catalysts due to its tunable pore size and surface area.
  • Drug Delivery : Forms carriers that can encapsulate drugs for controlled release applications .

Case Study 1: Corrosion Resistance in Aluminum Alloys

Research conducted by Ahmed Kreta et al. demonstrated that applying a BTME-based coating on AA 2024 aluminum alloy significantly improved its corrosion resistance compared to untreated samples. The study utilized electrochemical measurements and atomic force microscopy to analyze the performance of the coating under various environmental conditions .

Case Study 2: Mesoporous Silica Synthesis

A study published in Journal of the American Chemical Society explored the use of BTME in creating mesoporous silica structures with specific pore sizes tailored for catalytic applications. By adjusting the concentration of BTME during synthesis, researchers were able to control the porosity and surface functionality of the resulting materials .

Mechanism of Action

The primary mechanism of action of 1,2-Bis(trimethoxysilyl)ethane involves the hydrolysis of its methoxy groups to form silanol groups, which then condense to create Si-O-Si linkages. This process is crucial for the formation of mesoporous structures and hybrid materials. The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of stable siloxane networks .

Comparison with Similar Compounds

Structural and Functional Differences

BTME is compared to structurally analogous silanes, including:

  • 1,4-Bis(triethoxysilyl)benzene (BTEB) : Features a rigid benzene ring instead of an ethylene bridge and triethoxy groups.
  • 1,2-Bis(triethoxysilyl)ethane (BTESE) : Replaces trimethoxy groups with triethoxy, slowing hydrolysis rates.
  • Tetraethyl orthosilicate (TEOS): A monomeric silica precursor lacking organic bridging groups.
  • Bis-1,2-(triethoxysilyl)ethane (BTEE) : Shares BTME’s ethylene bridge but uses triethoxy groups.

Table 1: Structural and Physical Properties

Compound Bridging Group Alkoxy Groups Boiling Point (°C) Hydrolysis Reactivity Key Applications
BTME Ethylene Trimethoxy 248 High Low-k films, catalysis
BTEB Benzene Triethoxy N/A Moderate Rigid hybrid materials
BTESE Ethylene Triethoxy N/A Moderate Mesoporous silica
TEOS None Ethoxy 168 Low SBA-15 synthesis
BTEE Ethylene Triethoxy N/A Low Hydrolysis-sensitive bonds

Reactivity and Condensation Behavior

  • Hydrolysis Rates : BTME’s trimethoxy groups hydrolyze faster than BTESE’s triethoxy groups, leading to quicker condensation. This makes BTME less compatible with surfactants like Pluronic P123 compared to TEOS, which interacts more effectively .
  • Co-Condensation : BTME is often mixed with methyltrimethoxysilane (MTMS) to adjust film porosity and hydrophobicity. For example, a 1:2 BTME/MTMS ratio yields films with a water contact angle of 105° and dielectric constant (k) of 2.3, outperforming pure silica (k = 3.9–4.5) .

Table 2: Performance of BTME/MTMS Films

BTME/MTMS Ratio Water Contact Angle (°) Dielectric Constant (k) Open Porosity (%)
1:2 105 2.3 30
1:1 98 2.5 25
Pure MTMS 85 2.8 15

Hydrolytic Stability

BTME exhibits superior resistance to hydrolysis compared to BTEE. When combined with (3-acryloxypropyl)trimethoxysilane, BTME-based formulations retain bond strength longer in humid conditions, making them suitable for dental composites and zirconia bonding .

Research Findings and Innovations

  • Mesoporous Silica Synthesis : BTME and BTESE produce smaller pores (2–4 nm) compared to TEOS (6–10 nm) due to faster condensation, limiting surfactant compatibility .
  • Surface Modification: BTME’s trimethoxy groups enable covalent bonding with metal oxides (e.g., zirconia), outperforming mono-functional silanes like 3-aminopropyltrimethoxysilane .
  • Hybrid Materials : Co-condensation of BTME with MTMS creates films with tunable mechanical and thermal properties, critical for microelectronics .

Biological Activity

1,2-Bis(trimethoxysilyl)ethane (BTME) is a silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including catalysis, materials science, and biomedical engineering. This article explores the biological activity of BTME, highlighting its synthesis, mechanisms of action, and relevant case studies.

BTME is a bifunctional silane that can undergo hydrolysis and condensation reactions to form siloxane networks. Its structure allows for the incorporation of organic functionalities into silica-based materials, enhancing their properties. The synthesis typically involves the hydrolytic polycondensation of BTME in the presence of a catalyst, leading to the formation of silicate networks that can be further modified for specific applications .

Biological Activity

The biological activity of BTME has been investigated primarily in the context of its role as a coupling agent and its effects on material properties. Key findings include:

  • Cell Adhesion and Biocompatibility : Studies have shown that BTME can enhance cell adhesion when used as a surface modifier on biomaterials. This is crucial for applications in tissue engineering and regenerative medicine .
  • Antimicrobial Properties : BTME-modified surfaces have demonstrated antimicrobial activity, potentially due to the release of silanol groups that can interact with microbial membranes .
  • Drug Delivery Systems : The incorporation of BTME in polymeric matrices has been explored for controlled drug delivery systems, where it aids in the formation of stable nanocarriers with improved drug loading capacity .

1. Enhanced Cell Adhesion on Silica-Based Scaffolds

A study investigated the effects of BTME on silica scaffolds used for bone tissue engineering. The results indicated a significant increase in osteoblast adhesion and proliferation on BTME-treated surfaces compared to untreated controls. This enhancement is attributed to improved surface chemistry and wettability provided by the silane modification .

2. Antimicrobial Coatings

Research into antimicrobial coatings utilizing BTME showed that surfaces treated with this compound exhibited reduced bacterial colonization. The study utilized a variety of bacterial strains and demonstrated that BTME-modified coatings could inhibit growth effectively, suggesting potential applications in medical devices .

3. Drug Delivery Applications

In another case study, researchers developed a drug delivery system using BTME as a crosslinking agent within polymeric nanoparticles. The system showed sustained release profiles and enhanced stability under physiological conditions, indicating its potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity Description Reference
Cell AdhesionEnhanced osteoblast adhesion on silica scaffolds
Antimicrobial PropertiesReduced bacterial colonization on treated surfaces
Drug DeliveryImproved stability and release profiles in polymeric nanoparticles

The biological activities associated with BTME can be attributed to several mechanisms:

  • Surface Modification : By altering the surface properties of materials, BTME enhances cell-material interactions, which is vital for biocompatibility.
  • Release of Bioactive Species : The hydrolysis of BTME can lead to the formation of reactive silanol groups that may exert antimicrobial effects or promote cellular responses.
  • Network Formation : The ability to form siloxane networks allows for the incorporation of various functional groups, tailoring materials for specific biological applications.

Q & A

Q. What are the optimal conditions for synthesizing 1,2-Bis(trimethoxysilyl)ethane to ensure high purity and yield?

Basic
The synthesis of this compound requires strict control of moisture and reaction atmosphere due to its sensitivity to hydrolysis. Key parameters include:

  • Inert atmosphere : Conduct reactions under nitrogen or argon to prevent premature hydrolysis of methoxy groups .
  • Solvent selection : Use anhydrous solvents like toluene or tetrahydrofuran (THF) to minimize side reactions .
  • Temperature control : Maintain temperatures below 80°C during silane coupling to avoid decomposition .
    Post-synthesis, purification via vacuum distillation (boiling point: 206–248°C, depending on purity ) and characterization via NMR (e.g., distinct Si–CH₂–CH₂–Si peaks at δ 0.6–1.2 ppm ) are critical for verifying purity.

Q. How does the hydrolysis rate of this compound compare to other alkoxysilanes, and what implications does this have for sol-gel processes?

Advanced
The dual trimethoxysilyl groups in this compound enable faster hydrolysis compared to mono-functional silanes (e.g., 3-aminopropyltrimethoxysilane) due to increased electrophilicity of silicon centers . Key factors influencing hydrolysis:

  • pH : Acidic conditions (pH 3–5) accelerate hydrolysis, forming silanol intermediates for crosslinking .
  • Solvent polarity : Polar solvents (e.g., ethanol) enhance hydrolysis but may reduce shelf stability .
    In sol-gel applications, this rapid hydrolysis allows for dense network formation, making it suitable for hydrophobic coatings in composite materials .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Basic
A multi-technique approach is recommended:

  • ¹H/²⁹Si NMR : Identifies Si–O–CH₃ (δ 3.5–3.7 ppm) and Si–CH₂–CH₂–Si linkages (δ 0.6–1.2 ppm) .
  • FTIR : Detects Si–O–C stretches (~1,080 cm⁻¹) and absence of hydroxyl groups (~3,400 cm⁻¹) to confirm purity .
  • GC-MS : Resolves volatile impurities (e.g., residual methanol) .
  • Elemental analysis : Validates C, H, and Si content (theoretical: C 35.51%, H 8.20%, Si 20.78%) .

Q. In crosslinking applications, how does the ethylene bridge in this compound influence the mechanical properties of polymers compared to silanes with shorter linkers?

Advanced
The ethylene (–CH₂–CH₂–) spacer provides flexibility, reducing brittleness in hybrid organic-inorganic networks. Compared to silanes with methylene (–CH₂–) linkers:

  • Elastic modulus : Ethylene-bridged polymers exhibit lower modulus but higher fracture toughness due to enhanced segmental mobility .
  • Thermal stability : Ethylene bridges decompose at ~300°C, while shorter linkers (e.g., –CH₂–) degrade at lower temperatures (~250°C) .
    This makes the compound ideal for flexible coatings and elastomer-modified composites .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Basic

  • Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) due to irritant properties .
  • Flammability : Store away from ignition sources (flash point: 66.7°C) .
  • Waste disposal : Collect hydrolyzed waste separately and treat with alkaline solutions (e.g., 10% NaOH) before professional disposal .

Q. How can conflicting data on the thermal stability of this compound be resolved through systematic analysis?

Advanced
Discrepancies in reported boiling points (206.4°C vs. 248°C ) arise from purity and measurement methods. To resolve:

Thermogravimetric analysis (TGA) : Conduct under nitrogen to track decomposition profiles (onset ~180°C for technical-grade material ).

Differential scanning calorimetry (DSC) : Identify melting points and exothermic decomposition events .

Purity assessment : Compare GC-MS data with reference standards to rule out impurities .

Q. What role does this compound play in the synthesis of mesoporous silica materials, and how does its structure-directing ability compare to other organosilanes?

Advanced
As a co-structure-directing agent (co-SDA), it facilitates pore formation in mesoporous silica (e.g., SBA-15) by:

  • Hydrophobic interactions : The ethane spacer aligns with nonionic surfactants (e.g., Pluronic P123) to create ordered mesopores .
  • Pore size modulation : Compared to mono-silyl agents, it generates smaller pores (2–4 nm) due to tighter crosslinking .
    This contrasts with tetraethoxysilane (TEOS), which forms larger pores but lacks flexibility .

Q. What are the key research applications of this compound in advanced material design?

Basic

  • Hydrophobic coatings : Protects concrete and metals via moisture-resistant siloxane networks .
  • Catalyst supports : Enhances dispersion of noble metals (e.g., Pd) in hybrid matrices .
  • Polymer nanocomposites : Improves interfacial adhesion in silica-reinforced rubbers .

Q. How does the presence of dual trimethoxysilyl groups enhance its functionality as a crosslinking agent in hybrid composites?

Advanced
Dual silyl groups enable:

  • High crosslink density : Two reactive sites per molecule increase network connectivity, reducing pore size in sol-gel matrices .
  • Controlled hydrophobicity : Post-hydrolysis, silanol groups form dense Si–O–Si networks, lowering surface energy (contact angle >100°) .
    This outperforms mono-silyl agents in applications requiring mechanical robustness and water repellency .

Q. What solvents are compatible with this compound for experimental formulations, and how does solvent choice affect reactivity?

Basic

  • Compatible solvents : THF, toluene, dichloromethane (solubility >50 mg/mL) .
  • Reactivity effects : Polar solvents (e.g., ethanol) accelerate hydrolysis but reduce shelf life; non-polar solvents (e.g., hexane) slow reactions but improve stability .
    For controlled hydrolysis, use mixed solvents (e.g., ethanol/toluene 1:3 v/v) to balance reactivity and stability .

Properties

IUPAC Name

trimethoxy(2-trimethoxysilylethyl)silane
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InChI

InChI=1S/C8H22O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h7-8H2,1-6H3
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InChI Key

JCGDCINCKDQXDX-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CO[Si](CC[Si](OC)(OC)OC)(OC)OC
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Molecular Formula

C8H22O6Si2
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Related CAS

168259-18-5
Record name 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID6066369
Record name 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-
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Molecular Weight

270.43 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Hexamethoxydisilylethane
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Vapor Pressure

0.08 [mmHg]
Record name Hexamethoxydisilylethane
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CAS No.

18406-41-2
Record name 1,2-Bis(trimethoxysilyl)ethane
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Record name 2,7-Dioxa-3,6-disilaoctane, 3,3,6,6-tetramethoxy-
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Record name 3,3,6,6-tetramethoxy-2,7-dioxa-3,6-disilaoctane
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Record name 1,2-Bis(trimethoxysilyl)ethane
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